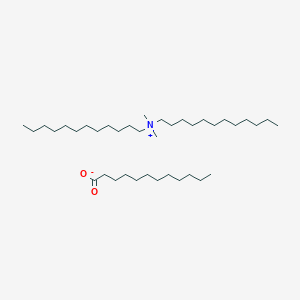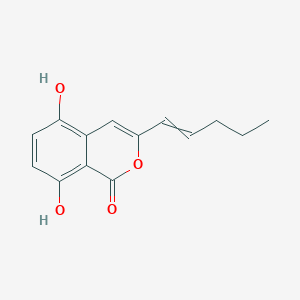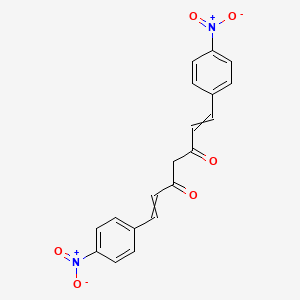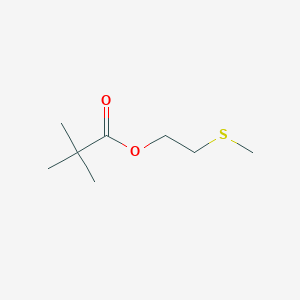![molecular formula C18H16ClNO3 B14231820 Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate CAS No. 785815-10-3](/img/structure/B14231820.png)
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a chlorobenzamido group and a phenylprop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate typically involves the reaction of 4-chlorobenzoic acid with aniline to form 4-chlorobenzamide. This intermediate is then reacted with ethyl 3-bromoprop-2-enoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamido derivatives and phenylprop-2-enoate esters. Examples include:
- Ethyl 3-[2-(4-methylbenzamido)phenyl]prop-2-enoate
- Ethyl 3-[2-(4-fluorobenzamido)phenyl]prop-2-enoate
Uniqueness
Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties .
Propiedades
Número CAS |
785815-10-3 |
|---|---|
Fórmula molecular |
C18H16ClNO3 |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
ethyl 3-[2-[(4-chlorobenzoyl)amino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16ClNO3/c1-2-23-17(21)12-9-13-5-3-4-6-16(13)20-18(22)14-7-10-15(19)11-8-14/h3-12H,2H2,1H3,(H,20,22) |
Clave InChI |
HJQOFWVTCQCHSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)

![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)


![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)

